1-Hydroxycanthin-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

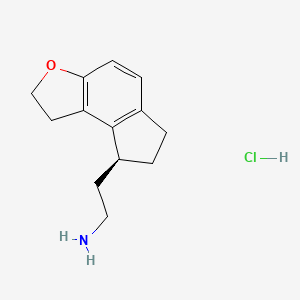

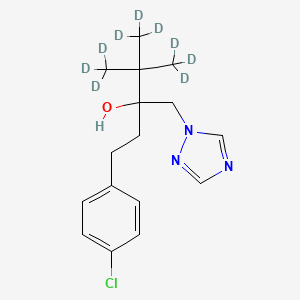

1-Hydroxycanthin-6-one is a natural product found in Eurycoma longifolia . It is an indole alkaloid that is 6H-indolo [3,2,1-de] [1,5]naphthyridine substituted by an oxo group at position 6 . It has a role as a metabolite and an antimycobacterial drug .

Synthesis Analysis

The synthesis of canthin-6-one alkaloids has been achieved via different approaches by many researchers . The use of the Bischer-Napieralski reaction to synthesize canthin-6-one alkaloids was first reported in 1966, and a more recent synthesis was reported in 2005 . The overall yield of canthin-6-one in the later synthesis was increased to 76.83% in four steps .

Molecular Structure Analysis

The molecular formula of this compound is C14H8N2O2 . The molecular weight is 236.22 g/mol . The IUPAC name is 8-hydroxy-1,6-diazatetracyclo [7.6.1.0 5,16 .0 10,15 ]hexadeca-3,5 (16),6,8,10,12,14-heptaen-2-one .

Chemical Reactions Analysis

Canthin-6-one alkaloids have been synthesized via different approaches by many researchers . The primary effect of canthin-6-one is as an antiproliferative, possibly by interfering with the G/M transition .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 236.22 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The topological polar surface area is 55.1 Ų . The complexity is 409 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents : Ester derivatives of 10-Hydroxycanthin-6-one show significant antimicrobial activity against certain fungi and bacteria, suggesting potential as novel antimicrobial agents (Zhao et al., 2016).

Anti-Inflammatory Effects : 4-Methoxy-5-hydroxycanthin-6-one demonstrates notable anti-inflammatory effects, both in vitro and in vivo, indicating potential therapeutic applications for inflammatory diseases (Fan et al., 2013).

Methyltransferase Activity : An enzyme from Ailanthus altissima cell cultures specific for 1-hydroxycanthin-6-one was isolated, indicating a role in biochemical pathways, particularly in the methylation of this compound (Osoba & Roberts, 1993).

Cytotoxic Activity : Canthin-6-one alkaloids, including derivatives of this compound, exhibit cytotoxic activities against certain cancer cell lines, suggesting potential for cancer therapy (Jiang & Zhou, 2008).

Anti-Tumor Agents : Novel derivatives of 4-methoxy-5-hydroxycanthin-6-one show promising anti-tumor properties, especially against human cancer cell lines (Dai et al., 2020).

Synthesis of Canthin-6-One : Efficient synthetic routes have been developed for canthin-6-one skeletons, contributing to the broader availability and potential pharmacological applications of these compounds (Suzuki et al., 2004).

Treatment of Ulcerative Colitis : 4-Methoxy-5-hydroxycanthin-6-one shows a protective effect in rat models of ulcerative colitis, indicating potential for treating this condition (Liu et al., 2009).

Apoptosis Induction in Cancer Cells : 9-Hydroxycanthin-6-one induces apoptosis in ovarian cancer cells and inhibits tumor-associated macrophages, suggesting a role in cancer treatment (Jeong et al., 2018).

Pharmacokinetic Study : A study on the pharmacokinetics and bioavailability of 5-Hydroxy-4-methoxycanthin-6-one in rats provides insights into the metabolic and absorption characteristics of this compound, which is essential for its therapeutic use (Li et al., 2020).

Wirkmechanismus

Target of Action

1-Hydroxycanthin-6-one is a subclass of β-carboline alkaloids . It has been shown to target multiple inflammatory mediators . The compound has been found to suppress NO production in LPS-activated RAW 264.7 macrophages . This suggests that the primary targets of this compound are the inflammatory mediators involved in the immune response.

Mode of Action

The compound interacts with its targets by suppressing their activity, leading to a decrease in the production of inflammatory mediators . This interaction results in the inhibition of the inflammatory response, which can be beneficial in the treatment of chronic inflammatory diseases .

Biochemical Pathways

this compound affects major signaling pathways such as the NLR family pyrin domain containing 3 (NLRP3) inflammasome and the NF-κB signaling pathway . These pathways play crucial roles in the immune response and are involved in the regulation of inflammation. By affecting these pathways, this compound can influence the downstream effects related to inflammation and immune response .

Pharmacokinetics

It is known that the compound is isolated from various plants , suggesting that it might be absorbed in the body through ingestion. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of inflammatory mediators. This leads to a decrease in inflammation and potentially beneficial effects in the treatment of chronic inflammatory diseases . In addition, this compound has been shown to play a neuroprotective effect by suppressing the production of NO from astrocytes .

Safety and Hazards

1-Hydroxycanthin-6-one may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to wash thoroughly after handling, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .

Biochemische Analyse

Cellular Effects

1-Hydroxycanthin-6-one has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit nitric oxide (NO) release from RAW264.7 cells in a dose-dependent manner . This suggests that this compound may have anti-inflammatory properties.

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level by interfering with calcium mobilization

Metabolic Pathways

This compound is involved in various metabolic pathways. The biosynthesis of canthin-6-one alkaloids starts from tryptophan as a precursor, which produces tryptamine. This then condenses with acetic or ketoglutarate units, giving rise to a series of β-carboline intermediates .

Eigenschaften

IUPAC Name |

8-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2/c17-11-7-15-9-5-6-12(18)16-10-4-2-1-3-8(10)13(11)14(9)16/h1-7,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYFITNQEPSUDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4N2C(=O)C=CC4=NC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is known about the distribution of 1-Hydroxycanthin-6-one in nature?

A1: this compound has been identified in both Ailanthus altissima [] and Ailanthus giraldii [], two closely related tree species.

Q2: How does the production of this compound vary within Ailanthus altissima cell cultures?

A2: The production of this alkaloid in Ailanthus altissima cell cultures can be influenced by the addition of elicitors, like yeast glucan. While elicitation early in the growth cycle led to a two-fold increase in this compound, the same treatment later in the cycle had a negative impact on production []. This suggests complex regulatory mechanisms are at play.

Q3: Are there any known enzymatic modifications of this compound within Ailanthus altissima?

A3: Yes, research has identified an enzyme called this compound: S-adenosyl-l-methionine methyltransferase present in Ailanthus altissima cell cultures []. This enzyme suggests the potential for methylation of this compound, likely playing a role in its metabolism or biological activity within the plant.

Q4: What analytical methods are commonly used to study this compound and related alkaloids?

A4: Capillary gas chromatography has proven effective for separating and quantifying this compound alongside other canthinone alkaloids in plant extracts and cell cultures []. This method allows researchers to study the alkaloid profile of Hannoa chlorantha, for example, and to assess the impact of different culture conditions on alkaloid production.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one](/img/structure/B565719.png)

![4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565723.png)

![4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565725.png)

![Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate](/img/structure/B565734.png)

![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)